REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]2[C:8]([N:9]=[C:10]3[C:15]=1[C:14](=[O:16])[CH2:13][CH:12]([OH:17])[CH2:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2>O1CCCC1.C([BH-](CC)CC)C.[Li+]>[NH2:1][C:2]1[C:3]2[C:8]([N:9]=[C:10]3[C:15]=1[CH:14]([OH:16])[CH2:13][CH:12]([OH:17])[CH2:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2 |f:2.3|
|
Name
|
9-amino-3,4-dihydro-3-hydroxyacridin-1(2H)-one
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
NC=1C2=CC=CC=C2N=C2CC(CC(C12)=O)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
C(C)[BH-](CC)CC.[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with methanol
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (1:2:17-dichloromethane:triethylamine)
|
Type
|
CUSTOM
|
Details
|
The appropriate fractions were collected
|
Type
|
CUSTOM
|
Details
|
Evaporation of the more polar fractions
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25.8% |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=CC=CC=C2N=C2CC(CC(C12)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |